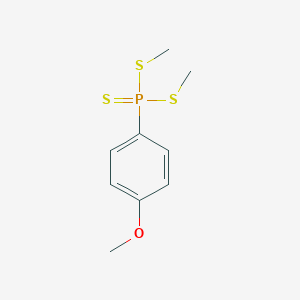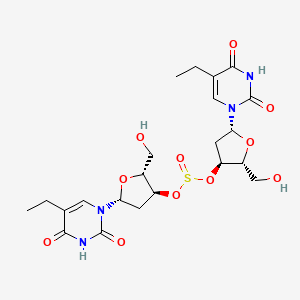
Uridine, 2'-deoxy-5-ethyl-, 3',3'''-sulfite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite is a chemical compound that belongs to the class of nucleosides. Nucleosides are molecules that form the building blocks of nucleic acids, such as DNA and RNA. This compound is a derivative of uridine, which is a pyrimidine nucleoside. The modification at the 2’ position with a deoxy group and the addition of an ethyl group at the 5’ position, along with a sulfite group, make this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite involves several steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective deoxygenation at the 2’ position. The ethyl group is then introduced at the 5’ position through an alkylation reaction. Finally, the sulfite group is added using sulfite reagents under controlled conditions. The reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfite group to sulfides.
Substitution: The ethyl group at the 5’ position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of uridine with modified functional groups. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a range of alkylated uridine derivatives.
Scientific Research Applications
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite involves its incorporation into nucleic acids, where it can affect DNA and RNA synthesis. The compound may interact with various enzymes involved in nucleic acid metabolism, such as polymerases and nucleases. The sulfite group can also participate in redox reactions, potentially influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: A nucleoside with a similar structure but lacking the ethyl and sulfite groups.
5-Ethynyl-2’-deoxyuridine: A thymidine analogue used in DNA synthesis assays.
2’-Deoxy-5-vinyluridine: A derivative with a vinyl group at the 5’ position.
Uniqueness
Uridine, 2’-deoxy-5-ethyl-, 3’,3’‘’-sulfite is unique due to the presence of both the ethyl and sulfite groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
86233-26-3 |
|---|---|
Molecular Formula |
C22H30N4O11S |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
bis[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] sulfite |
InChI |
InChI=1S/C22H30N4O11S/c1-3-11-7-25(21(31)23-19(11)29)17-5-13(15(9-27)34-17)36-38(33)37-14-6-18(35-16(14)10-28)26-8-12(4-2)20(30)24-22(26)32/h7-8,13-18,27-28H,3-6,9-10H2,1-2H3,(H,23,29,31)(H,24,30,32)/t13-,14-,15+,16+,17+,18+/m0/s1 |
InChI Key |
NTTRWPQBJGSPIY-DWMDIXPDSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OS(=O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=C(C(=O)NC4=O)CC |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
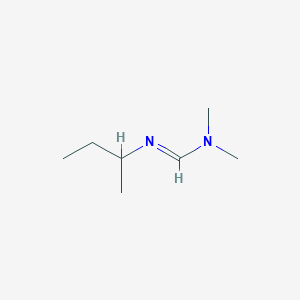

![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
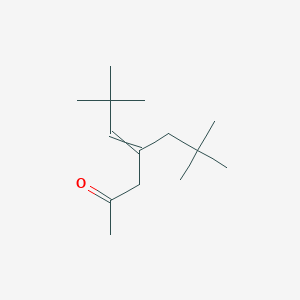
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
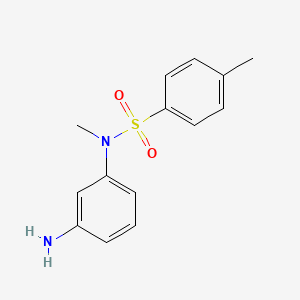
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)
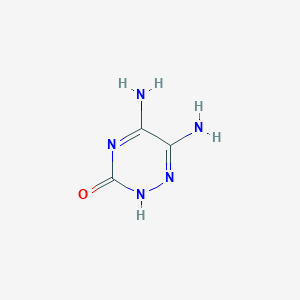
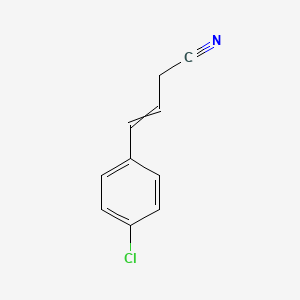
![2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14419280.png)

